molecular formula C12H17ClIN3OSi B6358232 4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1404299-81-5

4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B6358232
CAS-Nummer: 1404299-81-5
Molekulargewicht: 409.72 g/mol
InChI-Schlüssel: GJCFESXNMCKLAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors like Janus kinase (JAK) and receptor tyrosine kinase (RTK) inhibitors. The SEM group enhances solubility and stability during synthesis, while the iodine at position 6 enables cross-coupling reactions (e.g., Suzuki or Stille couplings).

Eigenschaften

IUPAC Name

2-[(4-chloro-6-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClIN3OSi/c1-19(2,3)5-4-18-8-17-10(14)6-9-11(13)15-7-16-12(9)17/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCFESXNMCKLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=C1N=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClIN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Potassium Carbonate-Mediated Protection

A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF is treated with K₂CO₃ (2 eq) and SEM chloride (1 eq) at room temperature for 6 hours. The product, 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine, is isolated via column chromatography (petroleum ether/ethyl acetate) in 80% yield .

Sodium Hydride-Assisted Protection

Under ice-cooling, NaH (1.2 eq) deprotonates the 7-position, followed by SEM chloride addition. This method achieves quantitative yield (100%) after extraction and silica gel purification.

Comparison of Methods

ConditionBaseSolventTime (h)YieldReference
Room temperatureK₂CO₃DMF680%
Ice-coolingNaHDMF1100%

Purification and Characterization

Final purification employs silica gel chromatography (petroleum ether/ethyl acetate gradients) to isolate the target compound. Purity exceeding 99.5% is confirmed via HPLC. Key characterization data includes:

  • Molecular Formula : C₁₂H₁₇ClIN₃OSi

  • Molecular Weight : 409.73 g/mol

  • ¹H NMR : Signals for SEM (δ 0.08 ppm, Si(CH₃)₃; δ 3.60 ppm, OCH₂CH₂Si), pyrrolo protons (δ 8.75 ppm, H-2).

Challenges and Optimization Opportunities

  • Iodination Selectivity : Competing reactions at positions 5 or 6 necessitate rigorous condition screening.

  • SEM Stability : Acidic or high-temperature conditions may cleave the SEM group, requiring mild iodination protocols.

  • Scalability : Column chromatography remains a bottleneck; alternatives like crystallization or continuous flow systems could enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties.

    Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed coupling reactions are commonly used to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrrolopyrimidines, including 4-chloro-6-iodo derivatives, have been extensively studied for their pharmacological properties. They serve as scaffolds for the development of novel therapeutic agents targeting various diseases.

Case Study: Directed Lithiation
Research has demonstrated that lithiation at the C-6 position of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can yield new building blocks for medicinal chemistry. This method shows promise for synthesizing compounds with improved biological activity by allowing selective functionalization at different positions on the pyrrolopyrimidine skeleton. Yields from this process ranged from 46% to 93%, indicating its efficiency in producing derivatives suitable for further biological evaluation .

Anticancer Agents

The compound's structural characteristics make it a candidate for developing anticancer agents. Studies have indicated that modifications on the pyrrolopyrimidine framework can enhance selectivity and potency against cancer cell lines.

Example: Synthesis of Anticancer Derivatives
In one study, derivatives of pyrrolopyrimidine were synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The introduction of different substituents at the C-4 and N-7 positions was found to significantly affect the anticancer activity .

Antiviral Activity

Recent investigations into pyrrolopyrimidine derivatives have suggested potential antiviral properties, particularly against viral infections such as HIV and hepatitis C. The unique functional groups present in compounds like 4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine may contribute to their ability to inhibit viral replication.

Research Findings
A study highlighted the synthesis of modified pyrrolopyrimidines that exhibited antiviral activity in vitro, suggesting that further development could lead to new antiviral therapies .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Lithiation reactions to introduce substituents at specific positions.
  • Cross-coupling techniques , such as Suzuki or Sonogashira reactions, to attach various functional groups.

These methods allow for the fine-tuning of biological properties through structural modifications.

Wirkmechanismus

The mechanism of action of 4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The chloro and iodo substituents can participate in halogen bonding, while the pyrrolo[2,3-d]pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

Compound Name Substituent (Position 6) Key Properties/Applications Reference
4-Chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine Iodo Cross-coupling reactions (e.g., Suzuki); intermediate for kinase inhibitors
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 1) None (unsubstituted) Lithiation precursor; used in aldehyde/ketone addition reactions
4-Chloro-6-(cyclohex-1-en-1-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 8) Cyclohexenyl Increased hydrophobicity; potential for cyclopropanation or hydrogenation
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Nitrophenyl Electron-withdrawing group; enhances binding in kinase inhibitors
4-Chloro-6-bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-17-4) Bromo + Phenylsulfonyl Sulfonyl group improves crystallinity; bromine enables nucleophilic substitution

Key Insights :

  • Iodo vs. Bromo : Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions compared to bromine.
  • Electron-Donating vs. Withdrawing Groups : Nitrophenyl (electron-withdrawing) enhances kinase binding affinity, while cyclohexenyl (electron-neutral) modulates lipophilicity.

Variations in Protecting Groups at Position 7

Compound Name Protecting Group (Position 7) Stability/Deprotection Conditions Reference
This compound SEM Stable under basic conditions; cleaved with TFA/water
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-70-0) Phenylsulfonyl (Tosyl) Requires harsh acidic/basic conditions for deprotection
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4) Benzyl Removed via hydrogenation; less stable than SEM

Key Insights :

  • SEM vs. Tosyl/Benzyl : SEM offers superior stability during synthesis and mild deprotection (e.g., TFA), making it preferred for multi-step syntheses.

Key Insights :

  • Iodo vs. Methoxy/Chloro Substituents : Iodo derivatives are intermediates, while methoxy/chloro groups directly enhance target binding.

Biologische Aktivität

4-Chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its role as a precursor in the synthesis of various kinase inhibitors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fused pyrrole and pyrimidine ring system with chlorine and iodine substituents. Its molecular formula is C13H19ClIN3O2SiC_{13}H_{19}ClIN_3O_2Si, with a molecular weight of 439.76 g/mol. The presence of the trimethylsilyl group enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

The primary biological activity of this compound is linked to its ability to act as a pharmaceutical intermediate for kinase inhibitors. These inhibitors target specific kinases involved in various signaling pathways that regulate cell growth and proliferation.

Key Mechanisms:

  • Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, which are crucial for modifying its structure to enhance biological activity.
  • Inhibition of Kinases: It has been shown to inhibit Janus kinase (JAK) family enzymes, disrupting the JAK-STAT signaling pathway, which is vital for many cellular processes including immune response and cell division .

Biological Activity and Therapeutic Applications

Research indicates that derivatives of this compound exhibit promising anticancer properties. They have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Anticancer Activity: Compounds derived from 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant activity against cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Antiviral Properties: Some studies suggest potential antiviral effects, indicating that these compounds could be explored for treating viral infections .
  • Anti-inflammatory Effects: The compound's derivatives have also shown promise in treating inflammatory diseases, further expanding their therapeutic potential .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Study on CSF1R Inhibition: A recent study highlighted the development of selective pyrrolo[2,3-d]pyrimidines that inhibit the colony-stimulating factor 1 receptor (CSF1R) with subnanomolar potency. This inhibition is relevant for therapies targeting macrophage-related diseases .
CompoundIC50 (nM)SelectivityTarget
Compound 23<1HighCSF1R
Compound 255ModerateEGFR

This table summarizes key findings from pharmacological studies showing the potency and selectivity of various derivatives.

Q & A

Q. What are common synthetic routes for preparing 4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are functionalized at the 6-position using iodination reagents (e.g., NIS in DMF) . The 7-position SEM (2-(trimethylsilyl)ethoxy)methyl group is introduced via alkylation under basic conditions (e.g., NaH/DMF) to protect the NH group during subsequent reactions . Reaction progress is monitored by TLC, and purification employs flash chromatography (e.g., CHCl₃/MeOH gradients) .

Q. What is the role of the SEM (2-(trimethylsilyl)ethoxy)methyl group in this compound?

The SEM group acts as a protecting group for the pyrrolo[2,3-d]pyrimidine NH, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack) during functionalization at the 4- and 6-positions. Its stability under acidic/basic conditions and ease of removal (e.g., TFA or fluoride ions) make it ideal for multi-step syntheses .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 11.89 ppm for NH in DMSO-d₆ ).
  • HRMS : For molecular weight validation (e.g., ESI-MS with <2 ppm error ).
  • HPLC : Purity assessment (>99% via reverse-phase C18 columns) .
  • IR spectroscopy : Functional group verification (e.g., SEM-related Si-O-C stretches at 830 cm⁻¹ ).

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions at the 4- and 6-positions?

Regioselectivity depends on electronic and steric factors. For example:

  • 6-Iodo substitution : Achieved via electrophilic iodination using N-iodosuccinimide (NIS) in polar aprotic solvents (DMF), favoring electron-rich positions .
  • 4-Chloro substitution : Introduced early in the synthesis (e.g., POCl₃-mediated chlorination of pyrimidinone precursors) . Optimization requires adjusting reaction time, temperature, and stoichiometry. For instance, prolonged heating (12–48 hours) in iPrOH with HCl catalysis improves yields in amine coupling at the 4-position .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign ambiguous proton/carbon signals (e.g., distinguishing NH resonances from aromatic protons ).
  • X-ray crystallography : Definitive structural confirmation, particularly for stereochemical ambiguities .
  • Control experiments : Re-synthesize intermediates to verify reproducibility .

Q. What methodologies assess the compound’s biological activity (e.g., kinase inhibition)?

  • Biochemical assays : Measure IC₅₀ values using ATP-competitive kinase assays (e.g., EGFR or VEGFR2 inhibition ).
  • Cellular assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., MTT assays) .
  • SAR studies : Modify substituents (e.g., SEM group removal or aryl substitutions) to correlate structure with activity .

Methodological Insights

Q. How to optimize purification for high-purity yields?

  • Flash chromatography : Use silica gel with gradients like CHCl₃/MeOH (10:1 to 5:1) to isolate polar byproducts .
  • Recrystallization : Methanol or ethanol/water mixtures improve crystallinity for NMR and X-ray analysis .
  • HPLC prep-scale : For >99% purity, employ C18 columns with acetonitrile/water mobile phases .

Q. What strategies mitigate decomposition during storage?

  • Low-temperature storage : Store at –20°C under inert gas (Ar/N₂) to prevent SEM group hydrolysis .
  • Desiccants : Use molecular sieves in sealed containers to avoid moisture-induced degradation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.